molecular formula C20H23BrClN3O2S B2495925 N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride CAS No. 1215636-95-5

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride

Cat. No.: B2495925
CAS No.: 1215636-95-5
M. Wt: 484.84
InChI Key: KILRJJJUUGDFOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-derived small molecule featuring a 6-bromo substitution on the benzothiazole core, a 4-methoxybenzamide group, and a 3-(dimethylamino)propyl side chain, with a hydrochloride counterion enhancing solubility.

Properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O2S.ClH/c1-23(2)11-4-12-24(19(25)14-5-8-16(26-3)9-6-14)20-22-17-10-7-15(21)13-18(17)27-20;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILRJJJUUGDFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid. Subsequent bromination at the 6-position of the benzo[d]thiazole ring is performed using bromine in the presence of a suitable catalyst.

The next step involves the formation of the N-(3-(dimethylamino)propyl) group, which can be introduced through nucleophilic substitution reactions. Finally, the methoxybenzamide moiety is attached using methoxybenzoic acid and coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the benzo[d]thiazole ring can be oxidized to form a bromine oxide derivative.

  • Reduction: The dimethylamino group can be reduced to form a primary amine.

  • Substitution: The methoxybenzamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols, and coupling agents like DCC or EDC.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Primary amine derivatives.

  • Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride exhibits significant antimicrobial activity against various pathogens.

MicroorganismMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15.625 - 62.5 μMInhibition of protein synthesis
Enterococcus faecalis62.5 - 125 μMDisruption of nucleic acid synthesis
Pseudomonas aeruginosaModerate activity notedBiofilm inhibition

The compound has shown bactericidal effects against Gram-positive bacteria and has been noted to outperform standard antibiotics like levofloxacin in specific assays .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It has been associated with the following mechanisms:

  • Induction of Apoptosis : Studies indicate that the compound can trigger programmed cell death in cancer cells.
  • Inhibition of Tumor Growth : Preclinical models have shown a reduction in tumor size when treated with this compound.

Therapeutic Potential

Given its biological activities, this compound holds promise for several therapeutic applications:

  • Antimicrobial Treatments : Its effectiveness against resistant strains of bacteria positions it as a candidate for new antibiotic therapies.
  • Cancer Therapy : The ability to induce apoptosis in cancer cells suggests potential for development as an anticancer drug.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an alternative treatment for bacterial infections .
  • Anticancer Research : In vitro studies indicated that the compound could inhibit proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism by which N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride exerts its effects involves interactions with molecular targets and pathways. The bromobenzo[d]thiazole moiety can interact with enzymes or receptors, while the dimethylamino propyl group may enhance the compound's ability to cross cell membranes. The methoxybenzamide group can form hydrogen bonds with biological targets, influencing its activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Benzothiazole and Quinoline Families

The compound shares structural motifs with derivatives reported in and . Key comparisons include:

Compound Core Structure Substituents Molecular Weight Key Features
Target Compound Benzothiazole 6-Bromo, 4-methoxybenzamide, 3-(dimethylamino)propyl ~495.8* Bromine enhances lipophilicity; dimethylamino group improves solubility via HCl salt
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride () Quinoline 4-Hydroxyquinoline, 3-(dimethylamino)propyl 309.79 Hydroxy group may reduce membrane permeability compared to methoxy analogues
Compound 11 (): N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide Benzothiazole 6-Bromo, 4-(4-methylpiperazinyl)benzamide ~434.3 Piperazine substituent introduces basicity, potentially enhancing target engagement
Compound 12a (): N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide Benzothiazole 6-(3-Methoxyphenyl), 4-(4-methylpiperazinyl)benzamide ~461.5 Methoxyphenyl group may improve π-π stacking interactions in hydrophobic pockets

*Molecular weight estimated based on formula and substituents.

Biological Activity

N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its biological significance, particularly in medicinal chemistry. The presence of the dimethylamino propyl side chain enhances its solubility and bioavailability, while the methoxy group may influence its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within cells. The benzo[d]thiazole and methoxybenzamide components are believed to facilitate binding to specific enzymes or receptors, potentially leading to inhibition of cancer cell proliferation or antimicrobial effects.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and microbial resistance.
  • DNA Binding : Studies indicate that benzothiazole derivatives can bind to DNA, disrupting replication and transcription processes, which is crucial for their anticancer activity .
  • Inflammation Modulation : The compound may also influence inflammatory pathways, potentially through the modulation of the NLRP3 inflammasome, a key player in inflammatory responses .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, benzothiazole derivatives have been shown to halt the proliferation of various cancer cell lines in vitro. In particular:

  • Cell Lines Tested :
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Results :
    • IC50 values were reported at approximately 6.26 μM for HCC827 and 6.48 μM for NCI-H358 in 2D assays, indicating potent activity compared to control treatments .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has demonstrated effectiveness against various bacterial strains:

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Methodology : Broth microdilution testing was conducted following CLSI guidelines.
  • Findings : Compounds similar to this compound showed promising antibacterial activity, suggesting a potential role in treating infections .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzothiazole-based compounds:

  • Synthesis Methods : Recent advances highlight efficient synthetic routes involving Knoevenagel condensation reactions that yield various benzothiazole derivatives with enhanced biological activities .
  • Comparative Studies : A comparative analysis revealed that benzothiazole derivatives generally exhibit higher antimicrobial and antitumor activities than other classes such as benzimidazoles .

Data Summary

Biological ActivityCell Line/OrganismIC50 (μM)Study Reference
AntitumorHCC8276.26
AntitumorNCI-H3586.48
AntimicrobialE. coliTBD
AntimicrobialS. aureusTBD

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by sequential amidation and alkylation. Key steps include:

  • Step 1 : Bromination of the benzo[d]thiazole precursor at the 6-position using N-bromosuccinimide (NBS) under reflux in DMF .
  • Step 2 : Coupling with 3-(dimethylamino)propylamine via nucleophilic substitution (60–80°C, THF, 12–24 hours) .
  • Step 3 : Final amidation with 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
    • Optimization : Yields improve with strict control of temperature (±2°C), solvent purity (HPLC-grade), and inert atmospheres (N₂/Ar). Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) or recrystallization (ethanol/water) achieves >95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 3.2–3.5 ppm (dimethylamino group), and δ 3.8 ppm (methoxy group) confirm substituent positions .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z ~525.2 (calculated) with isotopic clusters for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • HPLC : Retention time consistency (e.g., 12.3 min on C18 column, 70:30 acetonitrile/water) ensures purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF >50 mg/mL) but limited in aqueous buffers (<0.1 mg/mL at pH 7.4). Additives like cyclodextrins improve aqueous solubility .
  • Stability : Degrades <5% over 72 hours at 4°C in DMSO. Avoid prolonged exposure to light (UV-sensitive) and acidic/basic conditions (pH <5 or >9 induce hydrolysis) .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are hypothesized for this compound, and how are they validated?

  • Target Hypotheses :

  • Kinase Inhibition : Structural analogs inhibit tyrosine kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets. Docking studies suggest similar interactions due to the bromothiazole moiety .
  • Receptor Modulation : The dimethylamino group may enhance binding to G-protein-coupled receptors (GPCRs) via charge interactions .
    • Validation Methods :
  • In vitro Assays : IC₅₀ determination using kinase activity assays (e.g., ADP-Glo™) or cellular proliferation (MTT assay) .
  • SAR Studies : Comparing analogs (e.g., 6-fluoro vs. 6-bromo derivatives) to map substituent effects on activity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Key Variables :

  • Substituent Modifications : Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Side Chain Variations : Test morpholinopropyl or piperidinyl groups instead of dimethylaminopropyl to alter lipophilicity .
    • Experimental Design :
  • Parallel synthesis of 10–20 analogs using combinatorial chemistry.
  • High-throughput screening (HTS) against cancer cell lines (e.g., MCF-7, A549) and kinase panels .

Q. How should researchers address contradictions in bioactivity data across studies?

  • Case Example : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.8 µM for EGFR inhibition) may arise from:

  • Assay Conditions : Variations in ATP concentrations (1 mM vs. 10 µM) or incubation times .
  • Compound Purity : Impurities >5% (e.g., unreacted starting materials) skew results .
    • Resolution :
  • Standardize protocols (e.g., Eurofins Panlabs Kinase Profiler) and validate purity via orthogonal methods (NMR + LC-MS) .

Q. What advanced analytical techniques are recommended for studying degradation products or metabolites?

  • LC-HRMS/MS : Identify metabolites using fragmentation patterns (e.g., demethylation or hydroxylation products) .
  • X-ray Crystallography : Resolve crystal structures of the compound bound to targets (e.g., kinase co-crystals) to guide rational design .
  • Stability-Indicating Methods : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.